Cas no 104993-07-9 (Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI))

Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI) structure
104993-07-9 structure
Produktname:Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)
CAS-Nr.:104993-07-9
MF:C24H29ClO9
MW:496.934667348862
CID:139851

Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)
    • Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihyd
    • Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)
    • Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,[1R-(1R*,3aR*,4S*,6Z,8S*,8aS*,12S*,12aS*,13R*,13aR*)]-
    • Minabein 1
    • Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione, 8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-, (1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI)
    • Inchi: 1S/C24H29ClO9/c1-11-7-8-16(32-13(3)26)22(5)10-9-15(28)23(6,30)18(22)20(33-14(4)27)24(31)12(2)21(29)34-19(24)17(11)25/h7-10,12,16-20,30-31H,1H2,2-6H3
    • InChI-Schlüssel: STNIKXNUVOXCEH-UHFFFAOYSA-N
    • Lächelt: CC1C2(C(C(C(C=CC(C3(C(C2OC(=O)C)C(O)(C)C(=O)C=C3)C)OC(=O)C)=C)Cl)OC1=O)O

Berechnete Eigenschaften

  • Genaue Masse: 272.08309
  • Monoisotopenmasse: 496.15
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 1000
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 136A^2
  • XLogP3: 0.785

Experimentelle Eigenschaften

  • Dichte: 1.36±0.1 g/cm3(Predicted)
  • Siedepunkt: 619.4±55.0 °C(Predicted)
  • PSA: 52.54
  • pka: 11.19±0.70(Predicted)

Benzo[4,5]cyclodeca[1,2-b]furan-2,11(1H,3aH)-dione,8,13-bis(acetyloxy)-4-chloro-4,5,8,8a,12,12a,13,13a-octahydro-12,13a-dihydroxy-1,8a,12-trimethyl-5-methylene-,(1R,3aR,4S,6Z,8S,8aS,12S,12aS,13R,13aR)- (9CI) Verwandte Literatur

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